Palmitic acid-d31

Catalog No.
S1534917
CAS No.
39756-30-4
M.F
C16H32O2
M. Wt
287.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic acid-d31

CAS Number

39756-30-4

Product Name

Palmitic acid-d31

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

287.61 g/mol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

IPCSVZSSVZVIGE-SAQPIRCFSA-N

SMILES

Array

Synonyms

Hexadecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d31 Acid; Hexadecanoic-d31 Acid; Hexadecanoic Acid-2H31

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

The exact mass of the compound Hexadecanoic-d31 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Palmitic acid-d31 is a fully deuterated, 16-carbon saturated fatty acid widely utilized as a premium internal standard and biophysical probe . By replacing all 31 aliphatic hydrogen atoms with deuterium, this compound achieves a significant +31 Da mass shift and distinct nuclear properties while preserving the exact steric and thermodynamic behavior of natural palmitic acid . In procurement, it is the benchmark stable-isotope-labeled standard for absolute quantification in clinical lipidomics, GC-MS/LC-MS metabolic tracing, and structural characterization of lipid bilayers via solid-state NMR and neutron scattering [1].

Substituting Palmitic acid-d31 with partially deuterated analogs (e.g., Palmitic acid-d3) or unlabeled palmitic acid compromises both analytical resolution and structural contrast . In high-resolution mass spectrometry, complex biological matrices produce broad natural isotopic envelopes; a minor mass shift is often insufficient to prevent signal overlap with M+2 or M+3 isotopologues of co-eluting endogenous lipids, leading to quantification errors [1]. In biophysical assays, unlabeled palmitic acid lacks the necessary scattering length density for neutron reflectometry and is invisible to 2H-NMR, forcing researchers to use bulky fluorescent or spin labels that artificially perturb membrane packing and phase transition temperatures [2].

Absolute Quantification via +31 Da Mass Shift in LC-MS/GC-MS

Palmitic acid-d31 provides a +31 Da mass shift, isolating its m/z signal from the natural isotopic envelope of endogenous palmitic acid and structurally related lipids [1]. Unlike partially deuterated analogs (e.g., d3 or d4) which can suffer from interference due to M+3 or M+4 natural abundance isotopes in complex plasma or tissue extracts, the d31 variant ensures zero cross-talk . This enables strict absolute quantification and recovery evaluation in high-throughput clinical lipidomics [1].

Evidence DimensionIsotopic signal overlap in complex matrices
Target Compound DataPalmitic acid-d31 (+31 Da shift, 0% overlap with endogenous M+ isotopic envelope)
Comparator Or BaselinePalmitic acid-d3 (+3 Da shift)
Quantified DifferenceComplete elimination of M+3 isotopic interference found with lightly deuterated standards
ConditionsLC-HRMS/GC-MS profiling of human plasma or tissue extracts

Eliminating isotopic overlap is mandatory for accurate absolute quantification of fatty acids in diagnostic and metabolic research workflows.

Native Membrane Packing Preservation in 2H-NMR

In solid-state NMR studies of lipid bilayers and stratum corneum models, Palmitic acid-d31 allows direct measurement of acyl chain order parameters via 2H quadrupolar splitting without altering the membrane's physical state[1]. Comparators like nitroxide spin-labeled or fluorinated fatty acids introduce steric bulk that depresses the liquid-crystalline to gel phase transition temperature (Tm) and disrupts natural orthorhombic chain packing[2]. Palmitic acid-d31 maintains the exact thermodynamic phase behavior of unlabeled palmitic acid while providing the necessary 2H-NMR signal [1].

Evidence DimensionMembrane structural perturbation (Tm shift and packing disruption)
Target Compound DataPalmitic acid-d31 (Preserves native Tm and orthorhombic packing)
Comparator Or BaselineSpin-labeled/fluorinated palmitic acid (Lowers Tm, disrupts tight packing)
Quantified DifferenceZero steric disruption vs. measurable phase behavior alteration
ConditionsSolid-state 2H-NMR of multilamellar lipid dispersions

Enables accurate structural analysis of membrane domains and drug penetration mechanisms without the artifacts introduced by bulky reporter groups.

Maximized SLD Contrast for Neutron Reflectometry and SANS

Perdeuteration of the palmitoyl chain fundamentally alters its interaction with neutrons. Palmitic acid-d31 possesses a high, positive scattering length density (SLD) due to its 31 deuterium atoms, in stark contrast to the negative SLD of unlabeled hydrogenated palmitic acid [1]. This massive contrast variation allows researchers to selectively highlight or 'match out' specific lipid domains (e.g., lipid rafts) in complex biomimetic membranes during Small-Angle Neutron Scattering (SANS) or reflectometry, a technique impossible with unlabeled or lightly deuterated analogs .

Evidence DimensionScattering Length Density (SLD) contrast
Target Compound DataPalmitic acid-d31 (High positive SLD)
Comparator Or BaselineUnlabeled Palmitic acid (Negative SLD)
Quantified DifferenceMassive shift in SLD enabling selective domain visualization via solvent contrast matching
ConditionsSANS or neutron reflectometry of biomimetic cellular membranes

Essential for resolving nanoscale lateral organization and domain formation in multi-component lipid membranes.

Clinical Lipidomics and Metabolomics

Used as a premium internal standard in LC-MS and GC-MS workflows for the absolute quantification of free fatty acids in human plasma, serum, and tissue extracts, ensuring high accuracy free from natural isotopic interference[1].

Stratum Corneum and Transdermal Drug Delivery Research

Incorporated into model skin membranes for solid-state 2H-NMR studies to evaluate how penetration enhancers (e.g., oleic acid) disrupt lipid packing without introducing steric artifacts [2].

Membrane Biophysics and Lipid Raft Visualization

Utilized in Small-Angle Neutron Scattering (SANS) and neutron reflectometry to provide critical SLD contrast, allowing the structural resolution of phase-separated domains in biomimetic cellular membranes [3].

Metabolic Tracing and Flux Analysis

Employed in stable isotope tracing experiments in cell culture (e.g., cancer metabolism models) to track fatty acid uptake, elongation, and desaturation pathways using dynamic Raman spectroscopy or mass spectrometry [4].

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.434809384 Da

Monoisotopic Mass

287.434809384 Da

Heavy Atom Count

18

Appearance

Assay:≥98% deuterated forms (d1-d31)A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~2~H_31_)Hexadecanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types